molecular formula C9H13NS B3120741 3-n-Propylsulfanylaniline CAS No. 27122-81-2

3-n-Propylsulfanylaniline

Cat. No. B3120741
CAS RN: 27122-81-2
M. Wt: 167.27 g/mol
InChI Key: HOBDANKGYPMPRT-UHFFFAOYSA-N
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Description

3-n-Propylsulfanylaniline is a chemical compound with the molecular formula C9H13NS. The molecule contains a total of 24 atoms, including 13 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 1 Sulfur atom . It also contains a total of 24 bonds, including 11 non-Hydrogen bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 sulfide .


Molecular Structure Analysis

The molecular structure of 3-n-Propylsulfanylaniline includes a six-membered ring, a primary aromatic amine, and a sulfide . The molecule also contains 3 rotatable bonds and 6 aromatic bonds . Images of the 3-dimensional (3D) molecular structures, molecular surfaces, molecular orbitals, and an optimized 3D structure datafile (SDF/MOL File) are available .

Scientific Research Applications

Synthesis of Pharmaceutical Derivatives

3-Arylsulfonylquinoline derivatives, closely related to 3-n-Propylsulfanylaniline, are significant in pharmaceutical research. A novel synthesis method for these derivatives has been developed through a reaction involving N-propargyl aromatic amine derivatives, which shares structural similarities with 3-n-Propylsulfanylaniline (Zhang et al., 2016).

Bioconjugation in Medical Research

1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) bioconjugation, a process relevant to the functional group in 3-n-Propylsulfanylaniline, is utilized in preparing medical research variants. This study provides insights into optimizing bioconjugation reactions for specific applications (Totaro et al., 2016).

Peptide Synthesis

The study of synthetic routes toward derivatives of 3‐(Phenylsulfonimidoyl)propanoic Acid, which is structurally related to 3-n-Propylsulfanylaniline, involves imination processes that are crucial in peptide synthesis and drug development (Tye & Skinner, 2002).

Protein Modification and Drug Discovery

Protein thiolation and protein-protein conjugation research, employing reagents like N-succinimidyl 3-(2-pyridyldithio)propionate, involve functional groups similar to those in 3-n-Propylsulfanylaniline. This research is pivotal for developing novel biotherapeutics and understanding protein interactions (Carlsson et al., 1978).

Chemical Biology and Medicinal Chemistry

Aryl fluorosulfates, akin to the functional group in 3-n-Propylsulfanylaniline, are increasingly used in chemical biology and medicinal chemistry. Their role in engaging amino acid residues in proteins is vital for drug discovery and biomedical research (Jones, 2018).

properties

IUPAC Name

3-propylsulfanylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7H,2,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBDANKGYPMPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-n-Propylsulfanylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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